2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
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Description
2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as BMS-820836, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its various biochemical and physiological effects.
Scientific Research Applications
Hydrogen Bonding Patterns and Structural Insights
The study of similar compounds, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, reveals intricate hydrogen-bonding patterns, contributing to the understanding of molecular interactions and crystal structures. These insights are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic devices (Balderson et al., 2007).
Synthesis and Antibacterial Activity
Research on compounds structurally related to 2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, has shown potential in synthesizing new compounds with antibacterial properties. This application is significant in the development of new antibiotics to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization Techniques
The synthesis of related compounds, such as N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes, showcases advanced organic synthesis techniques. These methods are pivotal in pharmaceutical synthesis, material science, and the development of various industrial chemicals (Tang et al., 2014).
Thermal and Optical Properties
Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provide valuable information on thermal stability and optical properties. These properties are essential for the development of materials used in electronics, photonics, and as thermal stabilizers in various applications (Karthik et al., 2021).
Antimicrobial and Anti-inflammatory Applications
The exploration of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized from compounds structurally related to this compound, highlights the potential for developing new antimicrobial and anti-inflammatory agents. This research is crucial for addressing the growing need for new therapeutic agents in medicine (Bhasker et al., 2018).
properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3S/c1-13(2)12-23(21,22)16-7-9-19(10-8-16)17(20)11-14-3-5-15(18)6-4-14/h3-6,13,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMISZXFRVQTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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